molecular formula C16H12BrNO3 B8536101 2-(2-(4-Bromophenoxy)ethyl)isoindoline-1,3-dione

2-(2-(4-Bromophenoxy)ethyl)isoindoline-1,3-dione

Cat. No. B8536101
M. Wt: 346.17 g/mol
InChI Key: FWDXGOQCIFZACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Bromophenoxy)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H12BrNO3 and its molecular weight is 346.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-Bromophenoxy)ethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-Bromophenoxy)ethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

2-[2-(4-bromophenoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12BrNO3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2

InChI Key

FWDXGOQCIFZACU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromophenol, N-(2-bromoethyl)phthalimide and potassium carbonate were suspended in dimethylformamide and heated to 50° C. overnight under nitrogen. The dimethylformamide was removed under reduced pressure. The resulting residue was partitioned between ethyl acetate and water. The aqueous phase was extracted twice with ethyl acetate. The organics were combined, washed several times with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. Yield: 2 g, 98%; LCMS: RT method: 2, RT: 5.33 min, MI: 382-384 [M+1].
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